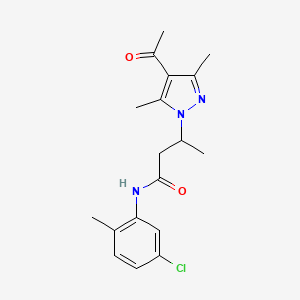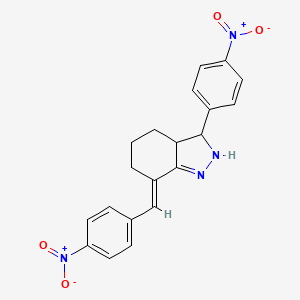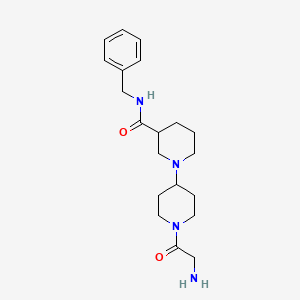
3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide, also known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). It has shown potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Mécanisme D'action
The mechanism of action of 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide involves the inhibition of HDAC6, which is responsible for the deacetylation of proteins involved in various cellular processes, including cell cycle regulation, apoptosis, and protein degradation. By inhibiting HDAC6, 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide increases the acetylation of these proteins, leading to their activation or degradation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide are diverse and depend on the specific cellular processes and proteins affected by HDAC6 inhibition. In cancer cells, 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide has been shown to induce cell cycle arrest and apoptosis, as well as inhibit the growth and metastasis of tumors. In neurodegenerative disorders, 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide has been shown to improve motor function and reduce the accumulation of toxic proteins.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide in lab experiments include its specificity for HDAC6, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential for the treatment of various diseases. However, there are also limitations to using 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Orientations Futures
For research on 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide include further preclinical and clinical studies to determine its efficacy and safety for the treatment of various diseases. Additionally, research is needed to determine the optimal dosage and administration of 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide, as well as its potential for combination therapy with other agents. Finally, further studies are needed to elucidate the specific cellular processes and proteins affected by HDAC6 inhibition and the potential for off-target effects of 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide.
Méthodes De Synthèse
The synthesis of 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide involves several steps, including the reaction of 3,5-dimethyl-4-hydroxyacetophenone with hydrazine hydrate to form 3,5-dimethyl-4-hydrazinylacetophenone. This intermediate is then reacted with 5-chloro-2-methylbenzoic acid to form the final product, 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide. The synthesis method has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various cancers, including multiple myeloma, lymphoma, and leukemia. 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models.
In addition to cancer, 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide has also shown potential for the treatment of neurodegenerative disorders, such as Huntington's disease and Parkinson's disease. It has been shown to improve motor function and reduce the accumulation of toxic proteins in animal models of these diseases.
Propriétés
IUPAC Name |
3-(4-acetyl-3,5-dimethylpyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2/c1-10-6-7-15(19)9-16(10)20-17(24)8-11(2)22-13(4)18(14(5)23)12(3)21-22/h6-7,9,11H,8H2,1-5H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTXPVDDXLBOPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC(C)N2C(=C(C(=N2)C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-acetyl-3,5-dimethylpyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-6,7-dimethoxy-4H-3,1-benzoxazin-4-one](/img/structure/B5293024.png)

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine](/img/structure/B5293033.png)
![[2-(4-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-morpholinyl)ethyl]amine dihydrochloride](/img/structure/B5293040.png)
![6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5293043.png)

![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5293070.png)
![N-[2-methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B5293078.png)
![4-[(1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-piperidinyl)oxy]pyridine](/img/structure/B5293084.png)
![methyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5293086.png)

![7-(3-chloro-4-fluorophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5293107.png)
![8-ethoxy-3-[(3-methyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B5293109.png)
![1-(2-chlorophenyl)-5-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)vinyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5293112.png)